Lenampicillin
Overview
Description
Lenampicillin is an antibiotic drug of the penicillin class . It is a prodrug of ampicillin; after oral administration of lenampicillin, ampicillin is rapidly formed . Lenampicillin inhibits bacterial penicillin binding proteins (transpeptidase) and is effective against a wide range of bacterial infections .
Molecular Structure Analysis
Lenampicillin’s molecular formula is C21H23N3O7S . It is a prodrug of ampicillin, meaning it is biologically converted into ampicillin in the body . More detailed molecular structure analysis would require specific studies or computational modeling .Chemical Reactions Analysis
Lenampicillin, like other β-lactam antibiotics, works by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall through binding to penicillin-binding proteins . This prevents the synthesis of new cell walls in bacteria, leading to cell death .Physical And Chemical Properties Analysis
Lenampicillin has a molecular weight of 461.49 g/mol . It is a solid substance that is soluble in DMSO . More detailed physical and chemical properties would require specific laboratory analysis.Scientific Research Applications
Efficacy in Treating Acute Bacterial Infections
Lenampicillin has been evaluated for its efficacy in treating acute bacterial infections. Studies comparing lenampicillin hydrochloride tablet to amoxicillin capsule in the treatment of such infections have shown comparable effectiveness. Both lenampicillin and amoxicillin demonstrated similar cure rates, response rates, and bacterial eradication rates, indicating the efficacy of lenampicillin in treating acute bacterial conditions (Shan Xiao-mei, 2005).
Methodological Developments for Assessment
Lenampicillin has been a subject of methodological advancements in scientific research. A study developed a high-performance liquid chromatographic assay method to simultaneously determine lenampicillin, ampicillin, and an absorption marker for assessing intestinal absorption and metabolism using Caco-2 cells. This methodological development signifies lenampicillin's role in facilitating advanced pharmaceutical research (T. Mizuma, Sayaka Sakaguchi, M. Hayashi, 2005).
Application in Surgical Antibiotic Prophylaxis
Research has been conducted on lenampicillin's effectiveness as a prophylactic antibiotic in surgical procedures. A study investigating lenampicillin's use in mandibular third molar surgery found that short-term prophylaxis with lenampicillin effectively reduced postoperative infection and dry socket rates, suggesting its potential utility in surgical settings (T. Yoshii et al., 2002).
Bioactivation in Pharmacological Applications
Lenampicillin has also been a focus in studies exploring bioactivation of prodrugs. A study described the role of human carboxymethylenebutenolidase in the bioactivation of lenampicillin in liver and intestine, showing the enzyme's crucial role in converting lenampicillin to its active metabolite, highlighting its significance in drug metabolism and pharmacokinetics (T. Ishizuka et al., 2010).
Safety And Hazards
Lenampicillin should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, medical attention should be sought immediately .
Future Directions
The future of Lenampicillin, like many antibiotics, may be influenced by the increasing prevalence of antibiotic-resistant bacteria . Research into novel approaches for tackling antimicrobial resistance, including the development of new antibiotics or the modification of existing ones, will be crucial .
properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25)/t13-,14-,15+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUKMWMSYCIYRD-ZXFNITATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057901 | |
Record name | Lenampicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lenampicillin | |
CAS RN |
86273-18-9 | |
Record name | Lenampicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86273-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lenampicillin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086273189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lenampicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LENAMPICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M568DM08K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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